

An In-depth Technical Guide to 4,5-Dichloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Dichloro-2-methoxybenzoic acid

Cat. No.: B1343206

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-2-methoxybenzoic acid is a halogenated aromatic carboxylic acid, primarily recognized as a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical and agrochemical compounds.^{[1][2]} Its chemical structure, featuring a benzoic acid core with methoxy and dichloro substitutions, provides a versatile scaffold for further chemical modifications. This technical guide offers a comprehensive overview of **4,5-Dichloro-2-methoxybenzoic acid**, including its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications in drug discovery and research, based on the activities of structurally related compounds. While direct biological data on this specific molecule is limited, this paper aims to provide a foundational resource for researchers by detailing relevant experimental protocols and highlighting areas for future investigation.

Introduction

4,5-Dichloro-2-methoxybenzoic acid, with the International Union of Pure and Applied Chemistry (IUPAC) name **4,5-dichloro-2-methoxybenzoic acid**, is a synthetic organic compound that has garnered interest as a building block in organic synthesis.^[3] Its utility is primarily as a precursor for the synthesis of more complex molecules, such as dibenzofurans and catechols.^[2] The presence of reactive sites—the carboxylic acid group and the chlorinated aromatic ring—allows for a variety of chemical transformations, making it a valuable starting

material for creating diverse molecular architectures. This guide will summarize its known properties and provide detailed experimental methodologies relevant to its synthesis and potential biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of **4,5-Dichloro-2-methoxybenzoic acid** is presented in Table 1. These properties are computationally derived and provide essential information for handling, storage, and experimental design.

Property	Value	Source
IUPAC Name	4,5-dichloro-2-methoxybenzoic acid	[3]
Molecular Formula	C ₈ H ₆ Cl ₂ O ₃	[3]
Molecular Weight	221.03 g/mol	[3]
CAS Number	201150-65-4	[2]
Canonical SMILES	COCl=CC(=C(C=C1C(=O)O)Cl)Cl	[3]
InChI Key	WBFXTOLYBVHEHR-UHFFFAOYSA-N	[3]
XLogP3	2.7	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	2	[3]
Exact Mass	219.9693994 Da	[3]
Topological Polar Surface Area	46.5 Å ²	[3]

Synthesis of 4,5-Dichloro-2-methoxybenzoic Acid

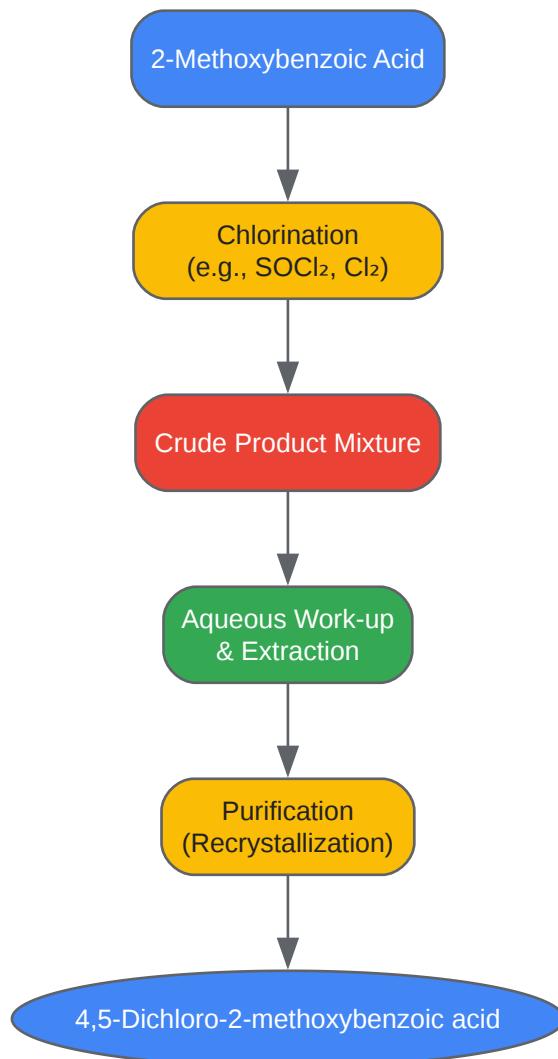
The primary route for the synthesis of **4,5-Dichloro-2-methoxybenzoic acid** is through the chlorination of 2-methoxybenzoic acid.^[4] This process involves the electrophilic aromatic substitution of chlorine atoms onto the benzene ring.

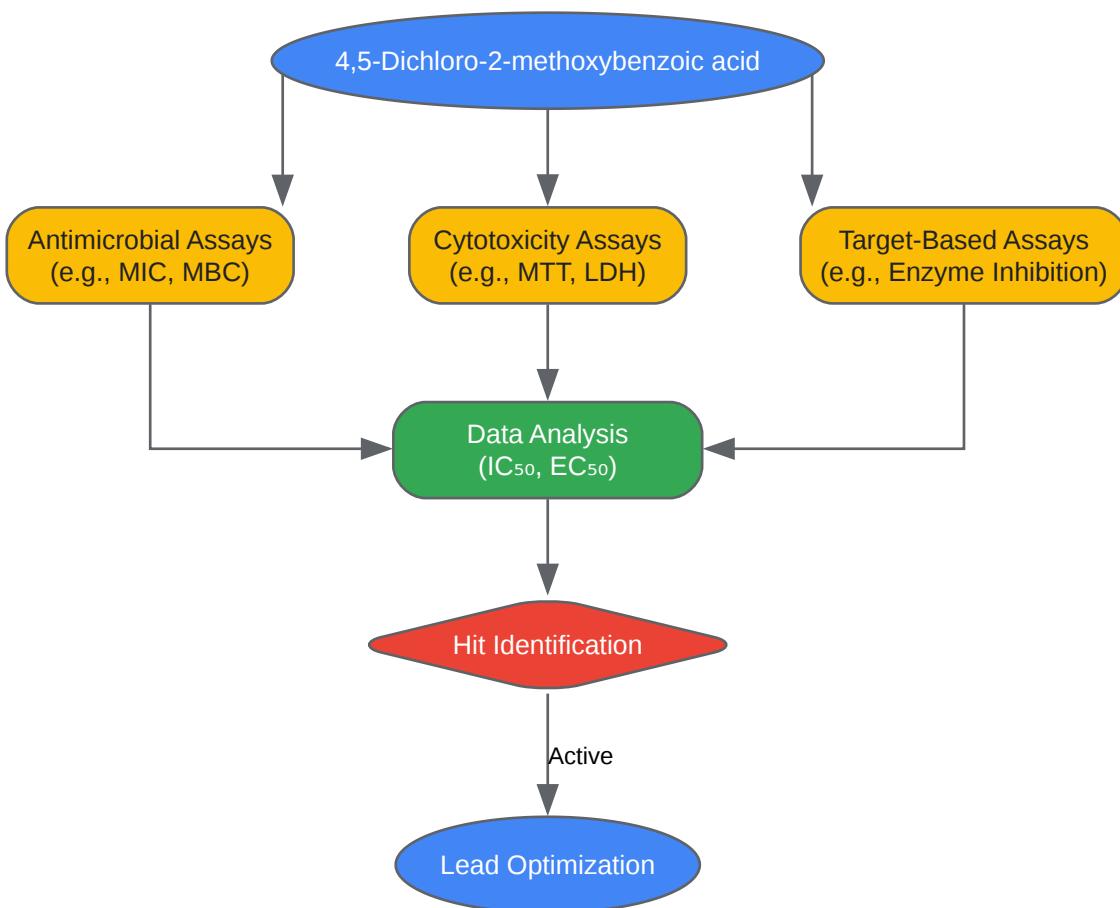
Experimental Protocol: Chlorination of 2-Methoxybenzoic Acid

This protocol describes a general method for the synthesis of **4,5-Dichloro-2-methoxybenzoic acid**.

Materials:

- 2-Methoxybenzoic acid
- Thionyl chloride (SOCl_2)
- A suitable chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
- Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
- Anhydrous aluminum chloride (AlCl_3) or other Lewis acid catalyst (optional)
- Hydrochloric acid (HCl), aqueous solution
- Sodium hydroxide (NaOH), aqueous solution
- Organic solvent for extraction (e.g., ethyl acetate)
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware for organic synthesis
- Rotary evaporator


Procedure:


- Activation of Carboxylic Acid (optional but recommended): In a round-bottom flask, suspend 2-methoxybenzoic acid in an excess of thionyl chloride. Add a catalytic amount of N,N-

dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain 2-methoxybenzoyl chloride.

- **Chlorination:** Dissolve the 2-methoxybenzoyl chloride (or 2-methoxybenzoic acid) in a suitable anhydrous solvent under an inert atmosphere. Cool the solution in an ice bath. If using a catalyst, add anhydrous aluminum chloride portion-wise. Slowly introduce the chlorinating agent (e.g., bubble chlorine gas through the solution or add sulfonyl chloride dropwise) while maintaining the low temperature. The molar ratio of the chlorinating agent to the starting material will determine the degree of chlorination. For dichlorination, at least two equivalents of the chlorinating agent are required.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction by carefully pouring the mixture over ice. If a catalyst was used, decompose it by the slow addition of dilute hydrochloric acid. Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- **Hydrolysis (if starting from the acid chloride):** If 2-methoxybenzoyl chloride was used, the resulting chlorinated acid chloride should be hydrolyzed. This can be achieved by stirring the organic extract with a dilute solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the carboxylic acid.
- **Isolation and Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude **4,5-Dichloro-2-methoxybenzoic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Dichloro-2-methoxybenzoic acid [myskinrecipes.com]
- 2. 4,5-Dichloro-2-methoxybenzoic acid | 201150-65-4 | BIA15065 [biosynth.com]
- 3. 4,5-Dichloro-2-methoxybenzoic acid | C8H6Cl2O3 | CID 21180343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,5-Dichloro-2-methoxybenzamide | Benchchem [benchchem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 4,5-Dichloro-2-methoxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1343206#4-5-dichloro-2-methoxybenzoic-acid-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com